molecular formula C12H8O3 B15349058 2-Acetyl-1,4-naphthoquinone CAS No. 5813-57-0

2-Acetyl-1,4-naphthoquinone

Cat. No.: B15349058
CAS No.: 5813-57-0
M. Wt: 200.19 g/mol
InChI Key: LKDQLNOZQAMIOG-UHFFFAOYSA-N
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Description

2-Acetyl-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone, a compound known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This compound is characterized by the presence of an acetyl group at the 2-position of the naphthoquinone structure, which significantly influences its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetyl-1,4-naphthoquinone can be synthesized through several methods, including the acylation of 1,4-naphthoquinone using acetic anhydride in the presence of a suitable catalyst such as pyridine. The reaction typically proceeds under mild conditions, and the product can be purified by recrystallization from an appropriate solvent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production often employs advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-1,4-naphthoquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the acetyl group, which makes the compound more reactive compared to its parent naphthoquinone.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols, in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of benzoquinone derivatives.

  • Reduction: Reduction reactions typically yield hydroquinone derivatives.

  • Substitution: Substitution reactions can produce a variety of substituted naphthoquinones, depending on the nucleophile used.

Scientific Research Applications

  • Medicine: It exhibits antibacterial, antifungal, and anticancer properties, making it a candidate for the development of new therapeutic agents.

  • Agriculture: The compound has been investigated for its use as a pesticide and herbicide due to its ability to inhibit the growth of certain pests and weeds.

  • Industry: It is used as a precursor in the synthesis of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 2-Acetyl-1,4-naphthoquinone exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The acetyl group enhances the compound's ability to bind to these targets, leading to the inhibition of specific biological pathways. For example, in the case of antibacterial activity, the compound may interfere with bacterial cell wall synthesis or disrupt essential metabolic processes.

Comparison with Similar Compounds

  • 2-Hydroxy-1,4-naphthoquinone

  • 2-Methyl-1,4-naphthoquinone

  • 2-Ethyl-1,4-naphthoquinone

  • 2-Propyl-1,4-naphthoquinone

Properties

CAS No.

5813-57-0

Molecular Formula

C12H8O3

Molecular Weight

200.19 g/mol

IUPAC Name

2-acetylnaphthalene-1,4-dione

InChI

InChI=1S/C12H8O3/c1-7(13)10-6-11(14)8-4-2-3-5-9(8)12(10)15/h2-6H,1H3

InChI Key

LKDQLNOZQAMIOG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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